molecular formula C20H19N3O B2562296 2-ethyl-5-(1-phenethyl-1H-indol-2-yl)-1,3,4-oxadiazole CAS No. 921800-66-0

2-ethyl-5-(1-phenethyl-1H-indol-2-yl)-1,3,4-oxadiazole

Cat. No.: B2562296
CAS No.: 921800-66-0
M. Wt: 317.392
InChI Key: BHEJFYKBMUWHNI-UHFFFAOYSA-N
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Description

2-ethyl-5-(1-phenethyl-1H-indol-2-yl)-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C20H19N3O and its molecular weight is 317.392. The purity is usually 95%.
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Scientific Research Applications

Chemical and Pharmacokinetic Properties

The 1,3,4-oxadiazole derivatives, such as 2-ethyl-5-(1-phenethyl-1H-indol-2-yl)-1,3,4-oxadiazole, are recognized for their favorable physical, chemical, and pharmacokinetic properties. These compounds form hydrogen bond interactions with biomacromolecules, significantly enhancing their pharmacological activity. A broad spectrum of biological activities is attributed to oxadiazole derivatives, including antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer effects. These properties make these derivatives valuable in medicinal chemistry and pharmacology research (Wang et al., 2022).

Therapeutic Potency and Binding Affinity

1,3,4-Oxadiazole derivatives exhibit effective binding with different enzymes and receptors in biological systems through various weak interactions. This interaction capability contributes to a wide array of bioactivities. Research indicates that these derivatives are used extensively for the treatment of diverse ailments, underscoring their significant therapeutic value. They possess anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal properties (Verma et al., 2019).

Synthesis and Biological Roles

The heterocyclic chemistry of 1,3,4-oxadiazoles is pivotal in developing new medicinal species for treating various diseases. Recent advancements in the synthesis of 1,3,4-oxadiazole derivatives and their medicinal applications highlight the significance of this compound class in the pharmaceutical landscape (Nayak & Poojary, 2019).

Biologically Oriented Drug Synthesis

The synthesis of 1,3,4-oxadiazole structures is central to medicinal chemistry, focusing mainly on combinatorial chemistry principles. These structures show pronounced antitumor, antifungal, antituberculous, antimalarial, and antibacterial activities. The review emphasizes biologically oriented drug synthesis (BIODS) based on hetero derivatives of 1,3,4-oxadiazoles, indicating their crucial role in developing new therapeutic agents (Karpenko et al., 2020).

Metal-Ion Sensing Applications

Apart from pharmacological applications, 1,3,4-oxadiazole scaffolds are also utilized in material science and organic electronics. Their unique properties facilitate the development of chemosensors, particularly for metal-ion sensing. The presence of potential coordination sites and high photoluminescent quantum yield make these molecules prominent choices for designing selective metal-ion sensors (Sharma et al., 2022).

Properties

IUPAC Name

2-ethyl-5-[1-(2-phenylethyl)indol-2-yl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O/c1-2-19-21-22-20(24-19)18-14-16-10-6-7-11-17(16)23(18)13-12-15-8-4-3-5-9-15/h3-11,14H,2,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHEJFYKBMUWHNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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